molecular formula C14H11NO3 B14657864 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione CAS No. 40061-32-3

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione

Cat. No.: B14657864
CAS No.: 40061-32-3
M. Wt: 241.24 g/mol
InChI Key: UZZWEDIEWRHCKB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is a diketone derivative featuring a 3-methoxyphenyl group and a pyridin-3-yl substituent. This compound belongs to a broader class of 1,2-diketones, which are pivotal in organic synthesis and drug discovery due to their reactivity and ability to act as intermediates for heterocyclic systems.

Properties

CAS No.

40061-32-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C14H11NO3/c1-18-12-6-2-4-10(8-12)13(16)14(17)11-5-3-7-15-9-11/h2-9H,1H3

InChI Key

UZZWEDIEWRHCKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis may start with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable reagent like acetyl chloride in the presence of a base such as pyridine.

    Oxidation: The intermediate product may then be oxidized using an oxidizing agent like potassium permanganate to form the final diketone product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halogenated derivatives, substituted phenyl or pyridinyl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

The pharmacological and physicochemical properties of 1,2-diketones are highly dependent on their substituents. Below is a comparative analysis:

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) Yield (%) IR (CO stretch, cm⁻¹) Key NMR Shifts (¹H/¹³C)
1-(4-Fluorophenyl)-2-(indol-3-yl)ethane-1,2-dione () 78 δ 7.86 (d, J=7.6 Hz, 2H; Ar-H)
1-(3-Bromophenyl)-2-(pyridin-3-yl)ethane-1,2-dione () 72–80 1636, 1611 δ 8.68 (d, J=2.2 Hz; pyridin-H)
1-(4-Methoxyphenyl)-2-(indol-3-yl)ethane-1,2-dione () 73 δ 2.39 (s, 3H; CH₃)
Target Compound Predicted: 180–200 ~1640–1610 δ ~8.2–8.6 (pyridin-H)
  • Key Insights :
    • Methoxy groups (e.g., in ) downfield-shift aromatic protons in NMR due to electron-donating effects.
    • Pyridin-3-yl substituents () exhibit distinct δ 8.6–8.7 ppm signals for protons adjacent to the nitrogen atom.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione, and how can yield optimization be approached?

  • Methodology : The compound is synthesized via a general procedure involving condensation reactions between 3-methoxyphenyl and pyridinyl precursors. reports a 40% yield under standard conditions. To optimize yield:

  • Vary catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids).
  • Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Monitor reaction progress via TLC and extend reaction time if intermediates persist .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data validation be performed?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using δ 9.15 (aromatic protons) and δ 192.9/192.7 (dione carbonyl carbons) as critical markers ( ). Validate by comparing splitting patterns and integration ratios.
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 242.0817 (±0.0006 tolerance). Cross-check with isotopic distribution simulations .

Q. How can researchers troubleshoot low yields during synthesis?

  • Methodology :

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts.
  • Side reactions : Test for moisture sensitivity by conducting reactions under inert atmosphere (N₂/Ar).
  • Reagent quality : Ensure anhydrous conditions if using hygroscopic reagents (e.g., POCl₃ in Vilsmeier-Haack reactions) .

Advanced Research Questions

Q. What computational strategies can validate the electronic structure and reactivity of the dione moiety?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution, focusing on the dione’s electrophilic sites.
  • Compare computed ¹³C NMR chemical shifts (e.g., δ ~192 ppm for carbonyls) with experimental data to assess accuracy .

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data?

  • Methodology :

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Conformational analysis : Use molecular dynamics simulations to identify dominant conformers influencing chemical shifts.
  • Impurity profiling : Employ HPLC-MS to detect trace byproducts that may overlap with target signals .

Q. What mechanistic pathways explain side reactions during synthesis, and how can they be suppressed?

  • Methodology :

  • Intermediate trapping : Use quenching agents (e.g., MeOH) at timed intervals to isolate intermediates for LC-MS analysis.
  • Kinetic studies : Vary temperature (25–80°C) to identify Arrhenius parameters for competing pathways.
  • Steric effects : Introduce bulky substituents on precursors to block undesired cyclization (e.g., tert-butyl groups) .

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